molecular formula C13H14O3 B14396209 5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole CAS No. 88329-22-0

5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole

Cat. No.: B14396209
CAS No.: 88329-22-0
M. Wt: 218.25 g/mol
InChI Key: LKJQQBWTIQIUAX-UHFFFAOYSA-N
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Description

5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with an oxirane ring and a methylprop-1-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole typically involves the reaction of 2H-1,3-benzodioxole with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by a strong base or acid to facilitate the formation of the oxirane ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted benzodioxole derivatives.

Scientific Research Applications

5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole is unique due to its combination of a benzodioxole ring and an oxirane ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88329-22-0

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-[3-(2-methylprop-1-enyl)oxiran-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C13H14O3/c1-8(2)5-12-13(16-12)9-3-4-10-11(6-9)15-7-14-10/h3-6,12-13H,7H2,1-2H3

InChI Key

LKJQQBWTIQIUAX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(O1)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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